1S/C11H16BBrO3/c1-3-4-5-16-11-9 (12 (14)15)6-8 (2)7-10 (11)13/h6-7,14-15H,3-5H2,1-2H3
. This indicates the specific arrangement of atoms in the molecule. CCCCOc1c(Br)cc(C)cc1B(O)O
.
3-Bromo-2-butoxy-5-methylphenylboronic acid is a boronic acid derivative characterized by its unique chemical structure, which includes a bromine atom, a butoxy group, and a methyl group attached to a phenyl ring. This compound plays a significant role in organic synthesis, particularly in coupling reactions, and is utilized extensively in medicinal chemistry and material science.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 870718-03-9 and can be sourced from chemical suppliers such as BenchChem and PubChem, which provide detailed information regarding its properties and applications.
3-Bromo-2-butoxy-5-methylphenylboronic acid is classified as an organoboron compound. Boronic acids are known for their ability to form stable complexes with diols, making them valuable in organic synthesis and biochemical applications. This compound is particularly relevant in the context of Suzuki-Miyaura coupling reactions, where it serves as a versatile building block for synthesizing various organic molecules.
The synthesis of 3-Bromo-2-butoxy-5-methylphenylboronic acid typically involves the bromination of 2-butoxy-5-methylphenylboronic acid. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide in a suitable solvent like dichloromethane.
The molecular structure of 3-Bromo-2-butoxy-5-methylphenylboronic acid can be described by its IUPAC name, which reflects its functional groups and substituents. The structural formula can be represented as follows:
3-Bromo-2-butoxy-5-methylphenylboronic acid participates in several important reactions:
The choice of reagents and conditions significantly affects the yield and selectivity of these reactions. For example, the use of different palladium catalysts or bases can lead to variations in product formation during Suzuki-Miyaura coupling.
The mechanism of action for 3-Bromo-2-butoxy-5-methylphenylboronic acid primarily revolves around its participation in Suzuki-Miyaura coupling reactions.
This mechanism highlights the importance of both the boron atom's reactivity and the nature of the palladium catalyst used .
3-Bromo-2-butoxy-5-methylphenylboronic acid has diverse applications across several scientific fields:
This compound exemplifies the utility of boronic acids in modern chemistry, facilitating advancements in both synthetic methodologies and practical applications across various scientific disciplines.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2